
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is a complex organic compound with a unique structure that includes a pyridyl group, a nitrosamino group, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the nitrosamino group through the reaction of an amine with nitrous acid, followed by the introduction of the hydroxyimino group through oximation reactions. The pyridyl group is usually introduced via a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrosamino group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridyl derivatives.
Applications De Recherche Scientifique
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone exerts its effects involves its interaction with specific molecular targets. The nitrosamino group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications of proteins and DNA. The hydroxyimino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyimino-4-methylnitrosamino-1-(2-pyridyl)-1-butanone
- 2-Hydroxyimino-4-methylnitrosamino-1-(4-pyridyl)-1-butanone
- 2-Hydroxyimino-4-ethylnitrosamino-1-(3-pyridyl)-1-butanone
Uniqueness
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is unique due to its specific combination of functional groups and the position of the pyridyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
64091-88-9 |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-[(3Z)-3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3/b12-9- |
Clé InChI |
WUKFKMZZMBVCDX-XFXZXTDPSA-N |
SMILES isomérique |
CN(CC/C(=N/O)/C(=O)C1=CN=CC=C1)N=O |
SMILES canonique |
CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
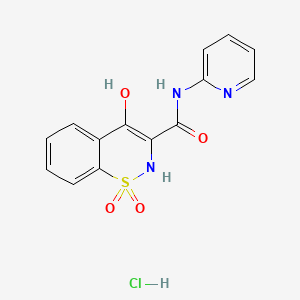
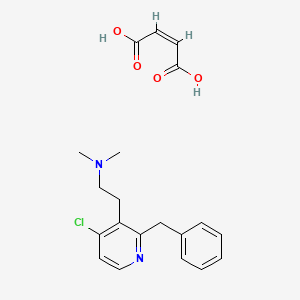

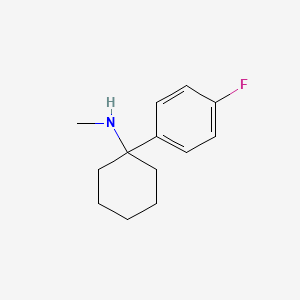


![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
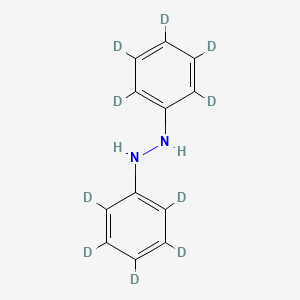

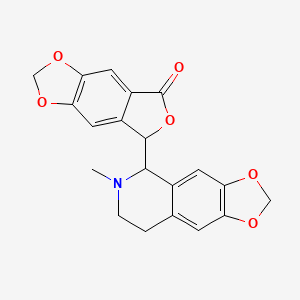
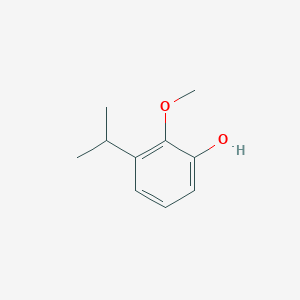
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)
